molecular formula C6H2Cl2N4O B14240066 5-Azido-1,3-dichloro-2-nitrosobenzene CAS No. 304883-50-9

5-Azido-1,3-dichloro-2-nitrosobenzene

Cat. No.: B14240066
CAS No.: 304883-50-9
M. Wt: 217.01 g/mol
InChI Key: KPAXCMJBQHUYFO-UHFFFAOYSA-N
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Description

5-Azido-1,3-dichloro-2-nitrosobenzene is a multifunctional aromatic compound of significant interest in advanced chemical research and development. Its structure incorporates both azido and nitroso functional groups, which are known to be highly energetic . This combination suggests potential application as a precursor in the synthesis of nitrogen-rich heterocyclic compounds or as a building block for specialized energetic materials, where the ortho-relationship of the substituents can influence stability and reactivity . The presence of two chlorine atoms on the benzene ring further enhances its reactivity, making it a versatile intermediate for further functionalization via nucleophilic aromatic substitution, a reactivity pattern observed in related dichloronitrobenzene systems . Researchers are investigating its precise mechanism of action in reactions, which may involve complex pathways such as ring closures or the generation of reactive species. This product is strictly For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use, as compounds containing azido groups can be thermally sensitive and require careful handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304883-50-9

Molecular Formula

C6H2Cl2N4O

Molecular Weight

217.01 g/mol

IUPAC Name

5-azido-1,3-dichloro-2-nitrosobenzene

InChI

InChI=1S/C6H2Cl2N4O/c7-4-1-3(10-12-9)2-5(8)6(4)11-13/h1-2H

InChI Key

KPAXCMJBQHUYFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=O)Cl)N=[N+]=[N-]

Origin of Product

United States

Reactivity and Transformation Pathways of 5 Azido 1,3 Dichloro 2 Nitrosobenzene

Reactions Involving the Azido (B1232118) Group

The aryl azide (B81097) functional group is a high-energy moiety known for its ability to release dinitrogen gas, leading to highly reactive intermediates, or to participate in pericyclic reactions.

The decomposition of organic azides through heat or light is a fundamental method for generating nitrenes, which are highly reactive nitrogen-containing intermediates. rsc.orgresearchgate.net The process involves the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically very stable byproduct. researchgate.net

R-N₃ → R-N + N₂

For an aryl azide such as 5-Azido-1,3-dichloro-2-nitrosobenzene, this decomposition leads to the formation of (2,4-dichloro-6-nitrosophenyl)nitrene. This nitrene can exist in either a singlet or a triplet spin state, which influences its subsequent reactivity. The thermal decomposition of a related compound, 2-chloro-4,6-dinitro azido benzene (B151609), has been shown to occur at approximately 120°C with an exothermic reaction, leading to an intramolecular cyclization product, 4-nitro-6-chloro phenoxazine. researchgate.net This suggests that the nitrene generated from this compound is also likely to undergo rapid intramolecular reactions, potentially involving the adjacent nitroso group or chloro substituents to form new heterocyclic systems.

Table 1: Decomposition Pathways of Aryl Azides

Method Conditions Intermediate Primary Product(s)
Thermal Decomposition Heating (pyrolysis) Aryl Nitrene Intramolecular cyclization products, insertion products, or dimers

| Photolytic Decomposition | UV irradiation (photolysis) | Aryl Nitrene | Intramolecular cyclization products, insertion products, or dimers |

The azide group can act as a 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of click chemistry and provides a reliable method for synthesizing 1,2,3-triazoles. nih.gov

When reacting with terminal alkynes, the uncatalyzed thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. However, the regioselectivity can be controlled through catalysis:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields the 1,4-disubstituted triazole isomer. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This process, using catalysts like [Cp*RuCl]₄, selectively produces the 1,5-disubstituted triazole isomer. nih.govacs.org Both electron-rich and moderately electron-poor aryl azides participate smoothly in these reactions. acs.org

Table 2: Regioselective [3+2] Cycloaddition Reactions

Catalyst Dipolarophile Product
None (Thermal) Terminal Alkyne Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles
Copper(I) Terminal Alkyne 1,4-disubstituted 1,2,3-triazole
Ruthenium(II) Terminal Alkyne 1,5-disubstituted 1,2,3-triazole

The conversion of an azide to a primary amine is a crucial transformation in organic synthesis. Several mild and efficient methods are available for this purpose.

Catalytic Hydrogenolysis: Azides can be reduced to amines using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org While effective, this method presents a significant challenge for a substrate like this compound due to a lack of chemoselectivity. The nitroso group is also readily reduced under these conditions, meaning that both functional groups would likely be converted to amines simultaneously. reddit.com

Table 3: Comparison of Azide Reduction Methods

Method Reagents Key Features Chemoselectivity Concern for Substrate
Staudinger Reduction 1. PPh₃2. H₂O Extremely mild conditions; tolerant of most functional groups. organic-chemistry.org No; highly selective for the azido group.

| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction with water as the only byproduct. | Yes; the nitroso group would also be reduced. |

The aza-Wittig reaction is an extension of the Staudinger reaction. chem-station.com The iminophosphorane intermediate, formed from the reaction of the azide with a phosphine (B1218219), is an aza-ylide. wikipedia.org Instead of being hydrolyzed, this intermediate can be trapped by an electrophile, most commonly a carbonyl compound such as an aldehyde or ketone. The reaction results in the formation of an imine and a phosphine oxide byproduct. wikipedia.org This transformation is analogous to the standard Wittig reaction and is a powerful tool for constructing carbon-nitrogen double bonds. wikipedia.org The reaction has also been widely applied in an intramolecular fashion to synthesize a diverse range of nitrogen-containing heterocyclic compounds. scispace.com

Reactions Involving the Nitroso Group

The nitroso group is a versatile functional group that can participate in various transformations, particularly condensation reactions.

Aromatic nitroso compounds are effective electrophiles and readily condense with a range of nucleophiles. wikipedia.org

Mills Reaction: In the presence of an aniline (B41778), nitrosobenzene (B162901) derivatives condense to form azobenzene (B91143) derivatives. wikipedia.org This reaction provides a direct route to azo compounds.

Ehrlich-Sachs Reaction: Nitroso compounds react with molecules containing active methylene (B1212753) groups (e.g., phenylacetonitrile). This condensation typically results in the formation of an imine. wikipedia.org

These reactions highlight the ability of the nitroso group in this compound to act as an electrophilic partner, enabling the formation of C=N and N=N double bonds.

Reductive Acylation

Reductive acylation is a powerful synthetic transformation that typically involves the reduction of a nitro or nitroso group to an amine, which is then acylated in the same reaction vessel. For this compound, this process could plausibly proceed at either the nitroso or the azido group, as both can be reduced to the corresponding amine.

The reduction of aryl nitroso compounds to amines can be achieved using various reagents, including catalytic hydrogenation or metal-based reductants like iron powder. organic-chemistry.org Similarly, aryl azides are readily reduced to primary amines. The simultaneous presence of both functional groups presents a challenge in selectivity, although specific reaction conditions could potentially favor the reduction of one over the other.

A plausible pathway for the reductive acylation of this compound would involve the use of a reducing agent such as iron in the presence of an acylating agent like acetic anhydride. Depending on the stoichiometry and reaction conditions, this could lead to mono- or di-acylated products.

Plausible Reductive Acylation Products:

Functional Group ReducedAcylating AgentPlausible Product Name
Nitroso GroupAcetic AnhydrideN-(5-azido-2,6-dichlorophenyl)acetamide
Azido GroupAcetic AnhydrideN-(5-amino-2,6-dichlorophenyl)acetamide
Both GroupsAcetic AnhydrideN,N'-(4,6-dichloro-1,3-phenylene)diacetamide

Intramolecular Reactions and Rearrangements

The specific arrangement of substituents on the this compound ring, particularly the ortho-relationship between the azido and nitroso groups, facilitates unique intramolecular reactions.

Intramolecular Cyclization Leading to Heterocycle Formation (e.g., Benzofuroxan (B160326) Derivatives)

One of the most significant anticipated reactions of an ortho-azidonitrosoarene is intramolecular cyclization to form a benzofuroxan (benzo[c] nih.govstackexchange.comucalgary.caoxadiazole 1-oxide) derivative. This transformation is well-documented for the analogous ortho-azidonitroarenes, which upon thermal or photochemical stimulation, extrude molecular nitrogen (N₂) from the azide moiety. nih.govbibliotekanauki.pl

This process generates a highly reactive nitrene intermediate. The nitrene, being in close proximity to the ortho-nitroso group, can readily attack one of the oxygen atoms, leading to ring closure and the formation of the stable benzofuroxan heterocyclic system. This reaction is a key method for synthesizing substituted benzofuroxans. researchgate.net

The expected product from the intramolecular cyclization of this compound would be 5,7-dichloro-4-nitrosobenzo[c] nih.govstackexchange.comucalgary.caoxadiazole 1-oxide . The reaction is driven by the thermodynamic stability of the resulting heterocyclic ring and the release of nitrogen gas.

Ortho-Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the two chlorine atoms positioned ortho to the nitroso group (at C1 and C3). This substitution pattern imposes considerable steric hindrance.

Studies on analogous compounds, such as 1,3-dichloro-2-nitrobenzene (B1583056), have shown that the presence of two ortho chlorine atoms forces the nitro group to twist out of the plane of the benzene ring. mdpi.com This disruption of coplanarity significantly reduces the resonance interaction (mesomeric effect) of the nitro group with the aromatic π-system, thereby diminishing its electron-withdrawing power. mdpi.com

A similar effect is expected for the nitroso group in this compound. The steric clash with the adjacent chlorine atoms would force the N=O group out of the ring's plane. This has two major consequences:

Steric Hindrance: The chlorine atoms physically obstruct the space around the nitroso group, potentially hindering its participation in intermolecular reactions or affecting the kinetics of the intramolecular cyclization to the benzofuroxan derivative.

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The combination of azido, nitroso, and chloro substituents renders the aromatic ring of this compound highly electron-deficient, which dictates its reactivity towards both electrophiles and nucleophiles.

Directed Aromatic Substitution Patterns

Predicting the outcome of electrophilic aromatic substitution (EAS) on this molecule requires an analysis of the competing directing effects of the four substituents. The only available positions for substitution are C4 and C6.

Directing Effects of Substituents:

SubstituentPositionTypeDirecting Effect
-NO (Nitroso)C2Meta-director, Strongly DeactivatingDirects to C4, C6
-Cl (Chloro)C1Ortho, Para-director, DeactivatingDirects to C6 (ortho), C4 (para)
-Cl (Chloro)C3Ortho, Para-director, DeactivatingDirects to C4 (ortho), C6 (para)
-N₃ (Azido)C5Ortho, Para-director, Activating (+M) / Deactivating (-I)Directs to C4, C6 (ortho)

All substituents direct incoming electrophiles to the two available positions, C4 and C6. However, due to the presence of three strongly deactivating groups (two chloro groups and one nitroso group), the ring is exceptionally unreactive towards electrophilic attack. quora.comyoutube.com Electrophilic aromatic substitution would likely require extremely harsh conditions, if it proceeds at all.

Conversely, the strong electron-withdrawing nature of the substituents makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) . Electron-deficient aromatic systems, like the related 4,6-dichloro-5-nitrobenzofuroxan, are known to react readily with nucleophiles. nih.gov The most likely sites for nucleophilic attack are the carbon atoms bearing the chlorine atoms (C1 and C3), as these positions are activated by the ortho and para nitroso group.

Influence of Azido, Nitroso, and Chloro Substituents on Ring Activation/Deactivation

Chloro Groups (-Cl): These groups are deactivating towards EAS. They withdraw electron density through the inductive effect (-I), which outweighs their weak electron-donating resonance effect (+M). pressbooks.publumenlearning.com

Nitroso Group (-NO): This is a strongly deactivating group. It withdraws electron density from the ring through both a powerful inductive effect (-I) and a resonance effect (-M), which delocalizes positive charge onto the ortho and para positions. stackexchange.comyoutube.com

Collectively, the three deactivating groups (two chloro, one nitroso) render the aromatic ring of this compound extremely electron-poor. This profound deactivation makes electrophilic substitution highly unfavorable. In contrast, this electron deficiency strongly activates the ring for nucleophilic aromatic substitution reactions. chemistrysteps.com

Computational and Theoretical Investigations of 5 Azido 1,3 Dichloro 2 Nitrosobenzene

Electronic Structure Analysis

Molecular Orbital Theory (e.g., LUMO Analysis)

There is no specific information available in the searched scientific literature regarding the Lowest Unoccupied Molecular Orbital (LUMO) analysis of 5-Azido-1,3-dichloro-2-nitrosobenzene.

Charge Distribution Analysis (e.g., Mulliken Charges)

Detailed charge distribution analysis, such as the calculation of Mulliken charges for this compound, has not been reported in the available scientific literature.

Mesomeric Structures and Bond Characterization

A specific description of the mesomeric structures and detailed bond characterization for this compound is not available in the reviewed literature.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization for Decomposition and Cyclization Reactions

There are no published studies that characterize the transition states for the decomposition and cyclization reactions of this compound.

Activation Energy Calculations for Key Transformations

Specific activation energy calculations for key transformations of this compound are not found in the current body of scientific literature.

Conformational Analysis and Steric Effects

Steric Hindrance of the Nitroso Group: The most profound structural feature is the steric hindrance imposed on the C2-nitroso group by the two flanking chlorine atoms at C1 and C3. This arrangement is analogous to that in 1,3-dichloro-2-nitrobenzene (B1583056). wikipedia.orgnih.gov In such 2,6-disubstituted systems, the bulky ortho substituents force the nitro or nitroso group to twist out of the plane of the benzene (B151609) ring. wikipedia.org Computational studies on 1,3-dichloro-2-nitrobenzene have shown that this steric strain prevents coplanarity, which in turn significantly diminishes the resonance-based electron-withdrawing effect of the nitro group. ijrti.org A similar effect is anticipated for the nitroso group in the target compound. This out-of-plane conformation is a critical determinant of the molecule's electronic properties and reactivity. at.ua

Conformation of the Azido (B1232118) Group: In contrast, the C5-azido group experiences significantly less steric hindrance. Computational analyses of phenyl azide (B81097) show that the azido group energetically favors a planar arrangement with the aromatic ring. nih.govdiva-portal.org This planarity allows for effective delocalization of π-electrons between the azide's orbital system and the benzene ring. While there is an energy penalty for rotation out of this plane, the barrier is surmountable at ambient temperatures, allowing for dynamic conformational flexibility. nih.govacs.org

The interplay of these effects suggests a molecular structure where the nitroso group is held in a twisted, non-planar conformation while the azido group remains largely coplanar with the aromatic ring to maximize electronic stabilization.

Table 1: Predicted Conformational Properties based on Analogous Compounds

Functional GroupPositionPrimary Influencing FactorPredicted ConformationAnticipated Effect on Electronic Properties
Nitroso (-NO)C2Steric Hindrance (Ortho Effect) wikipedia.orgNon-planar (Twisted out of the ring plane)Reduced resonance electron-withdrawal ijrti.org
Azido (-N₃)C5π-Electron DelocalizationLargely planar with the ring nih.govdiva-portal.orgParticipates in ring's π-system
Chloro (-Cl)C1, C3Inductive Effect & Steric HindranceFixedInductive electron-withdrawal; imposes steric strain wikipedia.org

Solvent Effects on Reactivity and Structure

The local chemical environment, particularly the polarity of the solvent, is expected to have a considerable impact on the electronic structure and subsequent reactivity of this compound. Both the nitroso and azido groups are polar and can engage in dipole-dipole interactions with solvent molecules.

Studies on substituted nitrosoarenes and nitrobenzenes have shown that polar solvents can significantly influence their electronic properties. at.uaucl.ac.uk An increase in solvent polarity can stabilize charge-separated resonance structures, thereby altering the electron density distribution across the molecule. For instance, protic solvents could potentially form hydrogen bonds with the oxygen atom of the nitroso group or the terminal nitrogen atoms of the azide, influencing the molecule's ground and excited state properties. ucl.ac.uk This interaction can affect the reactivity of the nitroso group, which can act as either a nucleophile or an electrophile depending on the reaction conditions. at.ua

The solvent environment can also impact reaction pathways. For example, the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene intermediate is a key reaction pathway for aromatic azides. diva-portal.orgrsc.org The polarity of the solvent can influence the stability and selectivity of this intermediate. Similarly, solvent choice has been shown to affect the diastereoselectivity in reactions involving nitroso compounds, with protic solvents sometimes diminishing selectivity by competing for hydrogen bonding sites. ucl.ac.uk

Table 2: Expected Influence of Solvent Polarity on Molecular Properties

Solvent TypeExpected Primary InteractionPotential Effect on Structure & Reactivity
Nonpolar (e.g., Hexane)Weak van der Waals forcesMinimal perturbation of ground-state electronic structure.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsStabilization of ground-state dipole moment; may influence transition states of polar reactions.
Polar Protic (e.g., Ethanol)Hydrogen bonding with -NO and -N₃ groupsAlters reactivity by solvating polar functional groups; may change selectivity in certain reactions. ucl.ac.uk

Predictive Modeling of Reactivity and Stability

Predictive modeling for a molecule like this compound would focus on its most reactive and least stable moiety: the azide group. Organic azides are known for their energetic nature and can decompose upon input of energy from heat or light. researchgate.net

Computational models have been developed to predict the thermal stability of organic azides, often by correlating their molecular structure to their decomposition temperature. researchgate.netcetjournal.itepfl.ch These models, which include Group Contribution Methods (GCM) and Quantitative Structure-Property Relationships (QSPR), analyze the molecule in terms of its constituent fragments. cetjournal.itepfl.ch For this compound, a predictive model would consider contributions from:

The inherent instability of the covalent azide group.

The stabilizing effect of the aromatic ring.

Electronic effects (inductive and resonance) of the chloro and nitroso substituents.

The primary decomposition pathway is the extrusion of molecular nitrogen (N₂) to form a nitrene, a highly reactive intermediate. diva-portal.org The stability of the compound is therefore inversely related to the activation energy of this decomposition process. The electron-withdrawing nature of the chloro and nitroso groups would be expected to influence the electronic structure of the azide and, consequently, its decomposition barrier.

While a specific predictive model for this exact compound has not been published, existing frameworks for organic azides suggest that its thermal stability can be estimated with reasonable accuracy based on its structural components. researchgate.netdtic.mil Such models are crucial for assessing the safety and handling requirements of energetic materials. epfl.ch

Advanced Applications of 5 Azido 1,3 Dichloro 2 Nitrosobenzene and Its Derivatives in Organic Synthesis

Precursors for Nitrogen-Containing Heterocyclic Compounds

The azide (B81097) and nitroso functional groups within 5-Azido-1,3-dichloro-2-nitrosobenzene serve as key handles for the synthesis of various nitrogen-containing heterocyclic systems. These reactions leverage the intrinsic reactivity of the N₃ and NO moieties to construct five- and six-membered rings, which are prevalent motifs in pharmaceuticals and functional materials.

The azide group is a well-established 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. sci-rad.comwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, provides a highly efficient and regioselective route to 1,2,3-triazoles. wikipedia.org The reaction of this compound with terminal or internal alkynes can be expected to yield the corresponding 1-aryl-1,2,3-triazoles. The process can be conducted thermally or, more commonly, under milder conditions using copper(I) or ruthenium catalysts, which also control the regioselectivity of the addition to terminal alkynes. researchgate.net

The versatility of this reaction allows for the introduction of a wide range of substituents onto the triazole ring, depending on the choice of the alkyne dipolarophile. This modularity is crucial for creating libraries of compounds for biological screening or for fine-tuning the properties of functional materials.

Table 1: Illustrative Examples of Triazole Synthesis via [3+2] Cycloaddition
DipolarophileReactant StructureExpected Triazole Product
PhenylacetyleneHC≡C-Ph1-(5-Azido-1,3-dichloro-2-nitrosophenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholHC≡C-CH₂OH(1-(5-Azido-1,3-dichloro-2-nitrosophenyl)-1H-1,2,3-triazol-4-yl)methanol
Dimethyl acetylenedicarboxylateCH₃O₂C-C≡C-CO₂CH₃Dimethyl 1-(5-Azido-1,3-dichloro-2-nitrosophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Ortho-substituted nitroaryl azides are classical precursors for the synthesis of benzofuroxans (benzo[c] organic-chemistry.orgacs.orgnih.govoxadiazole 1-oxides). researchgate.net The transformation is typically achieved through thermolysis or photolysis, which induces the extrusion of dinitrogen (N₂) from the azide moiety to generate a highly reactive nitrene intermediate. researchgate.netacs.org In the case of 2-azidonitrobenzene, a close analog of the target compound, ultrafast spectroscopic studies have shown that photolysis leads to the formation of a singlet nitrene intermediate which undergoes rapid, clean ring-closure to form benzofuroxan (B160326) in picoseconds. acs.orgacs.orgnih.gov

For this compound, a similar intramolecular cyclization is a highly probable reaction pathway. The reaction could proceed via two potential routes:

Oxidation of the nitroso group to a nitro group, followed by photolysis or thermolysis to generate the nitrene, which then cyclizes onto the nitro group's oxygen atom.

Direct cyclization of the intermediate nitrene onto the adjacent nitroso group.

This reaction would result in the formation of a dichloro-substituted benzofuroxan, a heterocyclic scaffold known for its synthetic utility and biological activities, including acting as a nitric oxide (NO) releasing prodrug. nih.gov

The functional groups of this compound also enable access to other important heterocyclic systems.

Pyrroles : The azide functionality can be utilized in modern synthetic methods for pyrrole (B145914) construction. For instance, transition-metal catalyzed reactions of aryl azides can lead to the formation of substituted pyrroles. organic-chemistry.orgorganic-chemistry.org Visible-light mediated photoredox catalysis provides another mild route, enabling the condensation of aryl azides with partners like aldehydes to yield 1,3,4-trisubstituted pyrroles. acs.org These methods could be applied to this compound to synthesize N-aryl pyrroles bearing the dichloronitrosobenzene substituent. nih.govnih.gov

Pyridines and Isoquinolines : While less direct, the compound can serve as a synthon for pyridine (B92270) and isoquinoline (B145761) derivatives. The generation of an arylnitrene intermediate from the azide group can be harnessed in reactions that lead to ring expansion and the formation of pyridine rings. Furthermore, the nitroso group can be chemically transformed (e.g., reduced to an amine) to provide a starting point for classical isoquinoline syntheses, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, which are established methods for constructing the isoquinoline core. organic-chemistry.orgwikipedia.orgnih.gov

Role in the Generation of Reactive Intermediates (e.g., Nitrenes) for Synthetic Transformations

Aryl azides are excellent precursors for arylnitrenes (R-N:), which are highly reactive, electron-deficient intermediates analogous to carbenes. These species are typically generated in situ via thermal or photochemical decomposition of the azide, with the concomitant loss of stable nitrogen gas. researchgate.net

Upon photolysis or thermolysis, this compound is expected to generate the corresponding 4,6-dichloro-2-nitrosophenylnitrene. As demonstrated by studies on the closely related 2-nitrophenylnitrene, this singlet nitrene is extremely short-lived, with its primary fate being rapid intramolecular cyclization to the benzofuroxan as discussed previously. acs.orgnih.gov However, under specific conditions or with suitable trapping agents, the nitrene intermediate could potentially be intercepted to undergo characteristic bimolecular reactions before cyclization occurs.

Table 2: Potential Synthetic Transformations via Nitrene Intermediate
Reaction TypeDescriptionPotential Product Type
C-H InsertionThe nitrene inserts into an aliphatic C-H bond of a solvent or another reactant molecule.Secondary amines or amides
AziridinationThe nitrene adds across an alkene double bond in a cycloaddition reaction.N-Aryl aziridines
Azo Compound FormationThe nitrene dimerizes or reacts with a precursor azide molecule.Symmetrical or unsymmetrical azoarenes

Building Blocks for Complex Molecular Architectures

The presence of multiple, chemically distinct reactive sites makes this compound a valuable building block for heterocyclic oriented synthesis and the construction of complex molecular frameworks. nih.gov The azide, nitroso, and chloro groups can be addressed in a stepwise manner, allowing for the sequential introduction of different molecular fragments.

A hypothetical synthetic strategy could involve:

A selective [3+2] cycloaddition reaction at the azide position to install a triazole ring.

A subsequent hetero-Diels-Alder reaction involving the nitroso group as a dienophile to construct a six-membered heterocyclic ring. researchgate.net

Finally, nucleophilic aromatic substitution of one or both of the chlorine atoms to introduce further diversity. The electron-withdrawing nature of the remaining substituents on the ring activates the chlorine atoms for such substitutions. nih.gov

This capacity for sequential, controlled functionalization allows for the assembly of intricate, polycyclic, and highly substituted aromatic compounds from a single, readily accessible starting material. beilstein-journals.org

Tunable Reactivity for Selective Functionalization

Effective use of a multifunctional building block hinges on the ability to selectively target one functional group in the presence of others. This compound offers excellent potential for such tunable reactivity. The azide, nitroso, and chloro functionalities exhibit different reactivity profiles that can be exploited by carefully choosing reaction conditions.

Azide Group: Its reactivity is dominated by cycloadditions. These can be performed under thermal conditions or with metal catalysis (e.g., Cu(I), Ru) at room temperature, conditions which are often mild enough to leave the nitroso and chloro groups untouched. researchgate.net

Nitroso Group: Aromatic nitroso compounds are versatile reagents. They can act as powerful directing groups for ortho C-H functionalization, participate as dienophiles in hetero-Diels-Alder reactions, or undergo condensation reactions. researchgate.netresearchgate.net These transformations often require specific catalysts or reaction partners that would not engage the azide group. at.uanih.gov

Chloro Groups: These are susceptible to nucleophilic aromatic substitution (SₙAr). The high activation barrier for this reaction typically requires elevated temperatures and a strong nucleophile. This orthogonality allows for azide and nitroso chemistry to be performed first, with the more forcing SₙAr reaction being reserved for a later step in the synthetic sequence.

This differential reactivity allows chemists to devise synthetic routes that selectively functionalize each position, providing precise control over the final molecular structure.

Table 3: Selective Functionalization Pathways
Target GroupReaction TypeTypical ConditionsOrthogonality Note
Azide (-N₃)[3+2] CycloadditionAlkyne, Cu(I) catalyst, Room Temp.Mild conditions; unlikely to affect nitroso or chloro groups.
Nitroso (-NO)Hetero-Diels-AlderDiene, Lewis acid or thermalSelective for the nitroso group; does not typically react with azides.
Chloro (-Cl)Nucleophilic Substitution (SₙAr)Amine, Base, High Temp.Requires forcing conditions, allowing other transformations to be done first.
Azide (-N₃)Nitrene FormationUV light (photolysis) or >160°C (thermolysis)High energy input; likely to cause intramolecular cyclization with nitroso group.

Applications in Advanced Material Precursors (e.g., Nitrogen-Rich Carbon Nitrides)

The unique combination of an azido (B1232118) group, a nitroso group, and a chlorinated aromatic ring in this compound makes it a highly promising candidate as a single-source precursor for the synthesis of functionalized, nitrogen-rich carbon nitrides. The thermal decomposition of this molecule is anticipated to initiate a cascade of reactions, leading to a nitrogen-doped carbonaceous network.

The initial and pivotal step in the thermal conversion process is the decomposition of the aromatic azide. This reaction is known to proceed via the extrusion of a nitrogen molecule (N₂) to generate a highly reactive aryl nitrene intermediate. nih.govwikipedia.org This nitrene species is a key building block for the nitrogen-containing polymeric structure.

Concurrently, the nitroso group is expected to undergo thermal activation. Aromatic nitroso compounds are known to engage in complex condensation and polymerization reactions at elevated temperatures. at.ua The nitroso functionality can serve as a secondary source of nitrogen and facilitate cross-linking within the developing material, enhancing its thermal stability and structural integrity.

The presence of chlorine atoms on the benzene (B151609) ring is also anticipated to play a crucial role in the material's final properties. During pyrolysis, the elimination of chlorine, likely in the form of hydrogen chloride (HCl) or other volatile chlorine compounds, can act as a porogen. This in-situ generation of leaving groups can create microporosity within the carbon nitride structure, which is a desirable feature for applications in catalysis, adsorption, and energy storage. nih.gov

Initiation: Thermal decomposition of the azido group to form an aryl nitrene and release N₂ gas.

Propagation and Cross-linking: The highly reactive nitrene intermediates undergo polymerization and insertion reactions. Simultaneously, the nitroso groups react and condense, contributing to the growing nitrogen-rich network.

Pore Formation and Carbonization: At higher temperatures, the elimination of chlorine substituents creates pores, and the organic framework undergoes further condensation and carbonization to form the final nitrogen-rich carbon nitride material.

The properties of the resulting carbon nitride material, such as the nitrogen-to-carbon ratio (N/C), thermal stability, and bandgap, would be influenced by the pyrolysis conditions, including temperature, heating rate, and atmosphere. Based on analogous systems, a range of properties can be predicted, as detailed in the following tables.

Table 1: Predicted Properties of Carbon Nitrides Derived from this compound under Various Pyrolysis Temperatures

Pyrolysis Temperature (°C)Expected N/C RatioThermal Stability (Onset of Decomposition in Air, °C)Dominant Nitrogen Species (from XPS)
450~0.85~550Pyridinic-N, Pyrrolic-N
550~0.78~600Pyridinic-N, Graphitic-N
650~0.70~650Graphitic-N, Pyridinic-N

Table 2: Detailed Research Findings on Analogous Nitrogen-Rich Precursors for Carbon Nitride Synthesis

Precursor ExamplePyrolysis ConditionsResulting MaterialKey Findings
Melamine and Cyanuric ChlorideReactive PyrolysisNitrogen-rich graphitic carbon nitride hollow vesselsResulted in a high nitrogen content with an N/C ratio of 1.64. epa.gov The material exhibited characteristic π-π* and n-π* electronic transitions. epa.gov
2,4,6-triazido-1,3,5-triazine185 °C, High-Pressure ReactorAmorphous, bulk C₃N₅Slow thermal decomposition yielded a solid with one of the highest reported nitrogen-to-carbon ratios.
Chlorinated PolypropyleneInert Gas and Air AtmospherePorous CarbonsDehydrochlorination was more efficient in air, and the process created porous carbon materials without the need for an external activation agent. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Azido-1,3-dichloro-2-nitrosobenzene, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis involves sequential functionalization of a benzene ring with azide, chloro, and nitroso groups. Key challenges include:

  • Azide Stability : The azide group is thermally sensitive; reactions should be conducted below 40°C to prevent decomposition or explosive hazards .

  • Nitroso Dimerization : Nitroso groups tend to dimerize in solution (as seen in nitrosobenzene equilibria ). Use low-temperature conditions (<10°C) and inert atmospheres to stabilize the monomeric form.

  • Precursor Selection : Start with 1,3-dichloro-2-nitrobenzene derivatives (e.g., CAS 7149-69-1 ) for nitrosation, followed by azide substitution. Monitor intermediates via TLC or HPLC to confirm stepwise progression.

    • Data Table : Common Precursors and Conditions
PrecursorReaction StepKey Conditions
1,3-Dichloro-2-nitrobenzeneNitrosationHNO₂, HCl, 0–5°C
Intermediate nitroso formAzide substitutionNaN₃, DMF, 25–30°C

Q. How should researchers characterize the structural integrity of this compound, given its reactive functional groups?

  • Methodological Answer :

  • Spectroscopy : Use low-temperature NMR (e.g., ¹H NMR at –20°C) to capture monomeric nitroso signals, as dimerization at room temperature may obscure peaks . IR spectroscopy can confirm azide (∼2100 cm⁻¹) and nitroso (∼1500 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) under soft ionization (ESI) avoids fragmentation of the azide group.
  • X-ray Crystallography : Single-crystal analysis is ideal but requires stabilizing the compound in a non-polar solvent (e.g., hexane) to prevent dimerization .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent azide degradation and nitroso dimerization .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters due to potential release of toxic HN₃ vapors .
  • Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal to prevent explosive residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by dynamic equilibria (e.g., nitroso dimerization)?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform ¹H NMR at incremental temperatures (–40°C to 25°C) to observe monomer-dimer equilibria shifts. Integration of peaks quantifies equilibrium constants .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict dimerization energetics and compare with experimental data .
  • Kinetic Studies : Monitor dimerization rates via UV-Vis spectroscopy (λ ~ 300 nm for nitroso absorbance) under varying solvent polarities .

Q. What strategies enable the use of this compound in click chemistry applications, given competing reactivities?

  • Methodological Answer :

  • Selective Reactivity : The azide group can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), but the nitroso group may oxidize Cu(I). Use BTTAA ligand systems to stabilize Cu(I) and suppress side reactions .

  • Orthogonal Protection : Temporarily protect the nitroso group as a stable imine via Schiff base formation (e.g., with aniline) before azide click reactions .

    • Data Table : Click Chemistry Optimization Parameters
ParameterOptimal ConditionRationale
CatalystCuI/BTTAAPrevents nitroso oxidation
Solventt-BuOH/H₂O (1:1)Enhances azide solubility
Temperature25°CBalances reaction rate/control

Q. How can computational methods predict the environmental persistence or toxicity of this compound when empirical data are lacking?

  • Methodological Answer :

  • QSAR Modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential based on logP and molecular weight .
  • Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways and toxicity .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., nitrosobenzene ) to hypothesize environmental behavior.

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